REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]([CH:18]3[CH2:20][CH2:19]3)=[CH:10][CH:9]=2)[C:4]([SH:7])=[N:5][N:6]=1.[CH2:21]([O:23][C:24](=[O:28])[CH2:25][CH2:26]Br)[CH3:22]>CN(C=O)C>[NH2:1][C:2]1[N:3]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]([CH:18]3[CH2:20][CH2:19]3)=[CH:10][CH:9]=2)[C:4]([S:7][CH2:26][CH2:25][C:24]([O:23][CH2:21][CH3:22])=[O:28])=[N:5][N:6]=1
|
Name
|
|
Quantity
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0.35 g
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Type
|
reactant
|
Smiles
|
NC=1N(C(=NN1)S)C1=CC=C(C2=CC=CC=C12)C1CC1
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Name
|
|
Quantity
|
158 μL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCBr)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
|
CUSTOM
|
Details
|
sonicated with ethyl ether several times
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Type
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CUSTOM
|
Details
|
decanting the ethyl ether layer
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Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C(=NN1)SCCC(=O)OCC)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |